molecular formula C10H11Cl2NO4S B2759003 Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 432011-20-6

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2759003
CAS No.: 432011-20-6
M. Wt: 312.16
InChI Key: JRGIBVJKXPAZNS-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 432011-20-6) is a high-purity glycine ester derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C 10 H 11 Cl 2 NO 4 S and a molecular weight of 312.16 g/mol , is characterized by its unique structure featuring a 2,3-dichlorophenyl group and a methylsulfonyl moiety. Its core research value lies in its role as a key synthetic intermediate or building block in medicinal chemistry. Researchers can leverage this compound in the exploration and synthesis of novel molecules, particularly in developing potential enzyme inhibitors or receptor ligands, given that structurally related N-(aryl)-N-(methylsulfonyl)glycine/glycinate derivatives are well-represented in chemical databases . The methyl ester group offers a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid, N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine , enabling a pathway to a wider array of chemical entities. This reagent is exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use. All necessary handling and safety protocols must be followed. For specific purity and analytical data, please refer to the available product documents and batch-specific information .

Properties

IUPAC Name

methyl 2-(2,3-dichloro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-9(14)6-13(18(2,15)16)8-5-3-4-7(11)10(8)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGIBVJKXPAZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,3-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester. The reaction conditions usually require a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving steps like crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a methyl ester group, a dichlorophenyl group, and a methylsulfonyl group attached to a glycine backbone. The synthesis typically involves the reaction of 2,3-dichloroaniline with methylsulfonyl chloride and glycine methyl ester under controlled conditions in organic solvents such as dichloromethane.

Scientific Research Applications

1. Chemistry
Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable in the development of new chemical entities.

2. Biology
The compound has been studied for its potential biological activity. Research indicates that it may interact with biomolecules, modulating enzyme activities or receptor functions through specific binding interactions. This interaction is significant for understanding its role in biological systems.

3. Medicine
this compound has been investigated for potential therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity.
  • Antimicrobial Activity : The compound shows efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Evaluations

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Laboratory assays have demonstrated that this compound exhibits significant activity against specific pathogens. For example, it showed promising results in inhibiting bacterial growth in controlled environments.
  • In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with various biological targets. Molecular docking studies suggest favorable binding affinities with certain enzymes involved in inflammatory pathways.
  • Comparative Analysis : When compared to similar compounds like Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, the unique positioning of the dichloro groups in this compound may confer distinct biological activities and reactivity patterns.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Positional Isomers: 2,3- vs. 3,4-Dichlorophenyl Substitution

The dichlorophenyl group’s substitution pattern directly influences molecular interactions. For example:

  • Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate (hypothetical) may exhibit enhanced lipophilicity due to the chlorine atoms’ proximity to the sulfonyl group, improving membrane permeability.

Table 1: Structural Comparison of Dichlorophenyl Derivatives

Compound Substitution Pattern Molecular Weight Key Functional Groups
Methyl N-(3,4-dichlorophenyl)-... glycinate 3,4-dichloro 312.17 Methylsulfonyl, glycinate ester
Methyl N-(2,3-dichlorophenyl)-... glycinate 2,3-dichloro 312.17 (theoretical) Methylsulfonyl, glycinate ester
BD 1008 3,4-dichloro 470.07 Pyrrolidinyl, ethylamine

Comparison with Dichlorophenyl-Containing Pharmaceuticals

Several pharmaceuticals feature dichlorophenyl groups but differ in backbone structures and biological targets:

  • BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): A sigma receptor ligand with a 3,4-dichlorophenyl group linked to a pyrrolidinyl-ethylamine chain . Unlike the glycinate ester in the subject compound, BD 1008’s amine-rich structure enhances receptor binding but reduces metabolic stability.

  • BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Shares the 3,4-dichlorophenyl group but incorporates a dimethylaminoethyl chain, increasing solubility in polar solvents .

Key Differences :

  • Backbone Flexibility : Glycinate esters (e.g., Methyl N-(3,4-dichlorophenyl)-...) have rigid ester linkages, whereas BD compounds feature flexible amine chains.
  • Bioavailability : The methylsulfonyl group in glycinate derivatives may enhance oxidative stability compared to BD compounds’ amine motifs.

Sulfonamide and Ester Derivatives

Sulfonamide-containing compounds, such as AC 927 (N-phenethylpiperidine oxalate), lack the dichlorophenyl group but share sulfonyl-like functionalities. AC 927’s piperidine-oxalate structure prioritizes neural target engagement, contrasting with the glycinate ester’s role as an intermediate .

Analytical Tools for Structural Comparison

Crystallographic software like SHELX and ORTEP-3 is critical for resolving subtle structural differences in dichlorophenyl derivatives . For instance:

  • SHELXL : Used for refining small-molecule structures, enabling precise comparison of bond angles and torsional strains in positional isomers .
  • WinGX Suite : Facilitates visualization of steric clashes in 2,3- vs. 3,4-dichlorophenyl substitutions .

Biological Activity

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate is an organic compound with significant biological activity, particularly in the fields of chemistry and medicine. This article explores its synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C10H11Cl2NO4SC_{10}H_{11}Cl_2NO_4S. Its synthesis typically involves the reaction of 2,3-dichloroaniline with methylsulfonyl chloride, followed by a reaction with glycine methyl ester. The process often requires a base such as triethylamine and is conducted in solvents like dichloromethane to optimize yield and purity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could affect receptor activity, altering signal transduction processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Applications

This compound has been explored for various applications:

  • Medicinal Chemistry : Investigated for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Agricultural Chemistry : Exhibits herbicidal activity against both monocotyledonous and dicotyledonous weeds, making it suitable for selective weed control in crops .

Table 1: Comparative Biological Activity

CompoundActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialVarious bacteria
Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinateHerbicidalWeeds
Methyl N-(2,3-difluorophenyl)-N-(methylsulfonyl)glycinateEnzyme InhibitorSpecific metabolic enzymes

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics.
  • Herbicidal Properties : Field trials indicated that the application of this compound significantly reduced weed biomass in crops like wheat and barley without affecting crop yield. The selectivity was attributed to its specific interaction with plant metabolic pathways .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, suggesting a competitive inhibition mechanism that could be exploited for therapeutic purposes.

Q & A

Q. What are the recommended synthetic routes for Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate, and how can side reactions be minimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A robust approach involves reacting 2,3-dichloroaniline with methylsulfonyl chloride, followed by glycine esterification. Key steps include:

  • Temperature Control : Maintain ≤0°C during sulfonamide formation to prevent over-sulfonation .
  • Byproduct Mitigation : Use solid-phase synthesis to avoid diketopiperazine formation, a common side reaction in glycine derivatives .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard:

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Apply SHELXS for direct methods and SHELXL for refinement (R-factor target < 0.05) .
  • Validation : Check for disorder using ORTEP-3; refine anisotropic displacement parameters for non-H atoms .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD).

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Prioritize target-specific in vitro assays:

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase) .
  • Antimicrobial Screening : Use broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : Employ MTT assays on HEK-293 and HeLa cell lines (IC₅₀ calculations) .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects or solvent interactions:

  • DFT Optimization : Compare gas-phase DFT (B3LYP/6-311+G(d,p)) with solid-state XRD data. Adjust for lattice energy using Dmol³ .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) via CrystalExplorer .
  • Molecular Dynamics : Simulate solvent effects (explicit water, 100 ns trajectories) in GROMACS to assess conformational flexibility .

Q. What strategies optimize synthetic yield while avoiding N-demethylation or sulfone cleavage?

Methodological Answer:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the glycine amine during sulfonylation .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for coupling steps to reduce side reactions .
  • Reaction Monitoring : Track progress via in situ IR (C=O stretch at 1740 cm⁻¹) and adjust stoichiometry dynamically .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: Develop a SAR matrix by modifying key substituents:

Substituent Biological Activity (IC₅₀, μM)Key Interactions
2,3-DichlorophenylCOX-2: 0.45 ± 0.02 Halogen bonding with Tyr385
MethylsulfonylKinase X: 1.2 ± 0.1 Hydrogen bonding to Asp831
Methoxy variantInactive (>100) Loss of hydrophobic contact
  • 3D-QSAR : Build CoMFA models (Sybyl-X) using alignment rules from crystallographic data .
  • Mutagenesis Studies : Validate targets via site-directed mutagenesis (e.g., Tyr385Phe in COX-2) .

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